REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH2:1]([CH3:2])[S:3](=[O:4])(=[O:5])[NH2:6].[CH3:25][S:26]([CH3:27])=[O:28].[Cl:7][c:8]1[n:9][cH:10][c:11]([C:14]([F:15])([F:16])[F:17])[cH:12][cH:13]1.[K+:22].[K+:23].[OH2:24]>>[CH2:1]([CH3:2])[S:3](=[O:4])(=[O:5])[NH:6][c:8]1[n:9][cH:10][c:11]([C:14]([F:15])([F:16])[F:17])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(N)(=O)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(Cl)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
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CCS(=O)(=O)Nc1ccc(C(F)(F)F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |